molecular formula C14H24O3 B12295811 Methyl 1-heptyl-2-oxocyclopentanecarboxylate CAS No. 68003-53-2

Methyl 1-heptyl-2-oxocyclopentanecarboxylate

Cat. No.: B12295811
CAS No.: 68003-53-2
M. Wt: 240.34 g/mol
InChI Key: NUKUEPMJQQXHDS-UHFFFAOYSA-N
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Description

Methyl 1-heptyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C14H24O3. It is a derivative of cyclopentanecarboxylate, featuring a heptyl group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-heptyl-2-oxocyclopentanecarboxylate typically involves the esterification of 1-heptyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-heptyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Methyl 1-heptyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-heptyl-2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The heptyl group contributes to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the heptyl group.

    Ethyl 2-oxocyclopentanecarboxylate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl 1-methyl-2-oxocyclopentanecarboxylate: Similar structure but with a methyl group instead of a heptyl group.

Uniqueness

Methyl 1-heptyl-2-oxocyclopentanecarboxylate is unique due to the presence of the heptyl group, which imparts distinct hydrophobic properties and influences its chemical reactivity and interactions with biological molecules .

Properties

CAS No.

68003-53-2

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 1-heptyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C14H24O3/c1-3-4-5-6-7-10-14(13(16)17-2)11-8-9-12(14)15/h3-11H2,1-2H3

InChI Key

NUKUEPMJQQXHDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(CCCC1=O)C(=O)OC

Origin of Product

United States

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